molecular formula C12H14N6O4S B15139562 2-Cyanomethylthioadenosine

2-Cyanomethylthioadenosine

Cat. No.: B15139562
M. Wt: 338.35 g/mol
InChI Key: KBNRTQHWQDGAEY-DWVWSIQXSA-N
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Description

2-Cyanomethylthioadenosine is a nucleoside derivative, specifically a 2-modified purine nucleoside.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanomethylthioadenosine typically involves the cyanoacetylation of amines. This process can be carried out through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanomethylthioadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may yield various substituted nucleosides.

Scientific Research Applications

2-Cyanomethylthioadenosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyanomethylthioadenosine involves its interaction with specific molecular targets and pathways. As an adenosine analog, it can act on adenosine receptors and influence various cellular processes. This compound has been shown to inhibit cancer progression by acting as a smooth muscle vasodilator .

Comparison with Similar Compounds

  • Adenosine Phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine Phosphate
  • Vidarabine

Comparison: 2-Cyanomethylthioadenosine is unique due to its specific structure and modifications, which confer distinct biological activities.

Properties

Molecular Formula

C12H14N6O4S

Molecular Weight

338.35 g/mol

IUPAC Name

2-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7?,8+,11-/m1/s1

InChI Key

KBNRTQHWQDGAEY-DWVWSIQXSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)SCC#N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCC#N)N

Origin of Product

United States

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